molecular formula C13H11N3O3 B5691190 3-methyl-4-nitro-N-4-pyridinylbenzamide CAS No. 313972-73-5

3-methyl-4-nitro-N-4-pyridinylbenzamide

Cat. No. B5691190
CAS RN: 313972-73-5
M. Wt: 257.24 g/mol
InChI Key: BVWDXUFLXGPQEX-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-4-pyridinylbenzamide, also known as MNPA, is a chemical compound that has been studied extensively in scientific research. MNPA is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-4-pyridinylbenzamide is not fully understood, but it has been shown to modulate various signaling pathways in cells. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have various biochemical and physiological effects. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-methyl-4-nitro-N-4-pyridinylbenzamide has several advantages for lab experiments. 3-methyl-4-nitro-N-4-pyridinylbenzamide is a small molecule that can easily penetrate cells and tissues. 3-methyl-4-nitro-N-4-pyridinylbenzamide is also stable and can be stored for long periods of time. However, 3-methyl-4-nitro-N-4-pyridinylbenzamide has some limitations for lab experiments. 3-methyl-4-nitro-N-4-pyridinylbenzamide has low solubility in water, which can limit its use in aqueous solutions. 3-methyl-4-nitro-N-4-pyridinylbenzamide can also be toxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for research on 3-methyl-4-nitro-N-4-pyridinylbenzamide. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have potential therapeutic applications for various diseases, and further research is needed to explore its full therapeutic potential. Future research could focus on optimizing the synthesis of 3-methyl-4-nitro-N-4-pyridinylbenzamide to improve its yield and purity. Future research could also focus on understanding the mechanism of action of 3-methyl-4-nitro-N-4-pyridinylbenzamide in more detail. Finally, future research could focus on developing new derivatives of 3-methyl-4-nitro-N-4-pyridinylbenzamide with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-methyl-4-nitro-N-4-pyridinylbenzamide involves the reaction of 4-nitro-N-4-pyridinylbenzamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction results in the formation of 3-methyl-4-nitro-N-4-pyridinylbenzamide as a yellow solid. The yield of 3-methyl-4-nitro-N-4-pyridinylbenzamide can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

3-methyl-4-nitro-N-4-pyridinylbenzamide has been studied extensively in scientific research due to its potential therapeutic applications. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been studied as a potential treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

3-methyl-4-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-8-10(2-3-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWDXUFLXGPQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-4-nitro-N-pyridin-4-ylbenzamide

CAS RN

313972-73-5
Record name 3-Methyl-4-nitro-N-4-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313972-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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